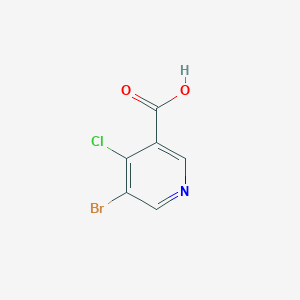

5-Bromo-4-chloronicotinic acid

Description

Significance of Halogenated Nicotinic Acid Scaffolds in Modern Chemical and Pharmaceutical Sciences

Halogenated nicotinic acid scaffolds are of paramount importance in the realms of medicinal chemistry and materials science. The presence of halogens like bromine and chlorine can significantly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. acs.orgmdpi.comresearchgate.net This makes them integral components in the design of new therapeutic agents and advanced materials. chemimpex.comresearchgate.net

The introduction of halogen atoms into a nicotinic acid framework can lead to compounds with a range of biological activities. ijsrtjournal.com For instance, halogenated pyridines are used in the development of pharmaceuticals, including anticancer and anti-inflammatory drugs, as well as agrochemicals like herbicides and fungicides. chemrxiv.orgchemimpex.comchemimpex.com The ability of halogens to form halogen bonds, a type of non-covalent interaction, is increasingly recognized as a key factor in the rational design of potent and selective drugs. acs.orgacs.org

Historical Context of Nicotinic Acid Derivatives and Their Research Trajectories

The study of nicotinic acid, also known as niacin or vitamin B3, has a rich history. Initially synthesized in 1867 through the oxidation of nicotine (B1678760), its biological significance was not fully understood until much later. wikipedia.orgnews-medical.net In the early 20th century, researchers identified nicotinic acid as the "pellagra-preventative" factor, a crucial discovery in nutritional science. news-medical.net

Over the years, research has expanded beyond its role as a vitamin to explore the therapeutic potential of its derivatives. researchgate.nettaylorandfrancis.com While high doses of nicotinic acid itself have been used to manage hyperlipidemia, its use has been limited by side effects. wikipedia.orgcrnusa.org This has spurred the development of a vast array of nicotinic acid derivatives with improved pharmacological profiles and novel applications, including treatments for neurological disorders, cancer, and inflammatory conditions. researchgate.nettaylorandfrancis.com The exploration of halogenated derivatives represents a significant trajectory in this ongoing research, aiming to fine-tune the properties of these molecules for specific applications. mdpi.com

Overview of Research Directions for Halogenated Pyridine (B92270) Carboxylic Acids

Current research on halogenated pyridine carboxylic acids is multifaceted and dynamic. A primary focus remains on the synthesis of novel derivatives and their evaluation as potential therapeutic agents. chemrxiv.orgnih.gov The ability to selectively introduce halogens at different positions on the pyridine ring allows for the creation of extensive compound libraries for structure-activity relationship (SAR) studies. chemrxiv.org

Another significant research direction involves the use of these compounds as versatile building blocks in organic synthesis. chemimpex.com The halogen atoms serve as reactive handles for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures. mdpi.com Furthermore, there is growing interest in the material science applications of these compounds, such as in the development of polymers and coatings with enhanced properties. chemimpex.comchemimpex.com The development of greener and more efficient synthetic methods for the halogenation of pyridine carboxylic acids is also an active area of investigation. google.comresearchgate.net

Strategic Importance of 5-Bromo-4-chloronicotinic Acid in Academic Investigations

This compound is a strategically important molecule in academic research due to its unique substitution pattern. The presence of two different halogen atoms, bromine and chlorine, at adjacent positions on the pyridine ring offers distinct opportunities for selective chemical transformations. This allows researchers to introduce a variety of functional groups at specific locations, facilitating the synthesis of complex target molecules.

The compound serves as a valuable intermediate in the preparation of biologically active molecules. For instance, it can be a precursor for the synthesis of novel heterocyclic systems, such as imidazopyridines, which are of interest in medicinal chemistry. acs.org The differential reactivity of the C-Br and C-Cl bonds can be exploited in sequential cross-coupling reactions, providing a powerful tool for molecular construction.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C6H3BrClNO2 |

| Molecular Weight | 236.45 g/mol |

| Appearance | Off-white powder |

| Melting Point | 173-176°C |

| pKa | ~1.61 |

Note: Some values are predicted and may vary.

Analysis of the Patent Landscape and its Implications for Future Research and Development

The patent landscape for halogenated nicotinic acids and their derivatives is extensive, reflecting their commercial importance in the pharmaceutical and agrochemical industries. google.comgoogle.comgoogleapis.comgoogle.com Patents in this area often claim novel compositions of matter, synthetic methods, and specific applications of these compounds. google.comgoogle.com

An analysis of the patent literature reveals several key trends. There is a strong focus on the development of new kinase inhibitors for cancer therapy and other diseases, with many patents describing the use of halogenated pyridine scaffolds. google.com Additionally, there is significant patent activity related to compounds with potential applications in treating inflammatory conditions and infectious diseases. googleapis.com

The existence of a broad patent landscape has several implications for future research and development. It underscores the commercial viability of this class of compounds and is likely to drive further investment in their development. However, it can also present challenges for researchers in terms of freedom to operate. Navigating the existing intellectual property will be crucial for the successful translation of new discoveries from the laboratory to the market. The continuous filing of new patents suggests that the field is still ripe with opportunities for innovation, particularly in the discovery of compounds with novel mechanisms of action and improved therapeutic profiles. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-4-chloropyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClNO2/c7-4-2-9-1-3(5(4)8)6(10)11/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEYIMKNQTWXCNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Br)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001259290 | |

| Record name | 3-Pyridinecarboxylic acid, 5-bromo-4-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001259290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256790-85-8 | |

| Record name | 3-Pyridinecarboxylic acid, 5-bromo-4-chloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256790-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinecarboxylic acid, 5-bromo-4-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001259290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-4-chloropyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 5 Bromo 4 Chloronicotinic Acid and Its Analogues

Regioselective Halogenation Strategies in Nicotinic Acid Core Synthesis

Regioselective halogenation is a cornerstone of synthesizing specifically substituted nicotinic acids. The electron-deficient nature of the pyridine (B92270) ring necessitates careful selection of reagents and reaction conditions to control the position of halogenation.

Bromination Protocols and Their Optimization

Direct bromination of the nicotinic acid core requires robust methods to achieve the desired regioselectivity. A common and effective reagent for this purpose is N-bromosuccinimide (NBS). wikipedia.orgmissouri.eduorganic-chemistry.org NBS is a convenient and safer alternative to liquid bromine, providing a low, steady concentration of bromine radicals (Br•) or electrophilic bromine, depending on the reaction conditions. wikipedia.orgmasterorganicchemistry.comyoutube.com

For allylic and benzylic brominations, NBS is typically used with a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide in a non-polar solvent such as carbon tetrachloride (CCl₄) under reflux or irradiation. wikipedia.org This method, known as the Wohl-Ziegler reaction, is effective for substituting hydrogens on carbons adjacent to double bonds or aromatic rings. masterorganicchemistry.com

In the context of nicotinic acid, which is an electron-deficient aromatic compound, electrophilic bromination using NBS can be facilitated by using a polar solvent like dimethylformamide (DMF), which can promote para-selectivity. wikipedia.org The optimization of these protocols involves fine-tuning the solvent, temperature, and the presence of catalysts to maximize the yield of the desired isomer and minimize side products.

A preparative method for 5-bromonicotinic acid involves the direct bromination of nicotinic acid hydrochloride using bromine in a thionyl chloride solution. google.com This process can be optimized by using powdered iron as a catalyst, with yields reaching up to 95%. google.com

Chlorination Techniques for Specific Positional Isomers

The introduction of a chlorine atom at a specific position on the nicotinic acid ring is another critical step in the synthesis of compounds like 5-bromo-4-chloronicotinic acid. Various chlorinating agents are employed, with the choice depending on the desired isomer and the nature of the starting material.

Sulfuryl chloride (SO₂Cl₂) is a common reagent for chlorination. However, more specialized reagents are often required for regiocontrol. For instance, the synthesis of 2-chloronicotinic acid can be achieved by the chlorination of nicotinic acid N-oxide. googleapis.com In this process, reagents like phosphorus oxychloride (POCl₃) in the presence of an organic base such as triethylamine (B128534) or pyridine can direct the chlorination to the 2-position with high yield. google.comgoogle.com The use of a segmented thermal-insulating method, where the reaction temperature is gradually increased, can prevent dangerous exotherms and is suitable for large-scale production. google.comgoogle.com

Other chlorination reagents that can be used for specific positional isomers include phosphoric amide chloride and trifluoromethyl sulfuryl chloride. google.comgoogle.com The hydrolysis of 2-halo nicotinic acid esters, often prepared using halogenating agents like thionyl chloride or phosgene, is a smooth process to obtain the corresponding acid. google.com

Multistep Synthetic Pathways and Identification of Key Intermediates

The synthesis of complex molecules like this compound often requires a multistep approach, starting from simpler, more readily available precursors.

Synthesis from Precursor Pyridine Derivatives

A common strategy involves starting with a substituted pyridine and introducing the required functional groups in a stepwise manner. For example, 3-methylpyridine (B133936) (3-picoline) is a key industrial precursor for nicotinic acid. nih.govresearchgate.net The synthesis can proceed through the oxidation of the methyl group to a carboxylic acid, followed by sequential halogenation steps.

The halogen-metal interconversion reaction is another powerful tool for the synthesis of labeled nicotinic acid, indicating the feasibility of introducing various substituents onto the pyridine ring. nih.gov The synthesis of polysubstituted pyridines can also be achieved from 1,4-oxazinone precursors through a tandem cycloaddition/cycloreversion reaction sequence. nih.gov

Derivatization from Related Halogenated Nicotinic Acids

Another synthetic route involves the derivatization of already halogenated nicotinic acids. For instance, 5-bromo-6-chloronicotinic acid can be synthesized from 5-bromo-6-hydroxynicotinic acid. chemicalbook.comchemicalbook.com This transformation is typically achieved by treating the hydroxy derivative with a chlorinating agent like phosphorus oxychloride in the presence of a chloride salt such as tetramethylammonium (B1211777) chloride. chemicalbook.comchemicalbook.com The reaction is heated to reflux, and the product is isolated after pouring the reaction mixture onto ice. chemicalbook.comchemicalbook.com This method provides a high yield of the desired product. chemicalbook.com

The following table summarizes a synthetic route for 5-bromo-6-chloronicotinic acid:

| Starting Material | Reagents | Reaction Conditions | Product | Yield |

|---|---|---|---|---|

| 5-Bromo-6-hydroxynicotinic acid | Phosphorus oxychloride, Tetramethylammonium chloride | Reflux for 3 hours | 5-Bromo-6-chloronicotinic acid | 97% chemicalbook.comchemicalbook.com |

Green Chemistry Approaches in the Synthesis of this compound and Related Compounds

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. The principles of green chemistry aim to reduce waste, use less hazardous chemicals, and improve energy efficiency.

In the context of nicotinic acid synthesis, traditional methods often involve the use of harsh oxidizing agents like nitric acid, which can produce significant amounts of nitrous oxide, a potent greenhouse gas. nih.govresearchgate.net Greener alternatives are being actively explored. One such approach is the catalytic gas-phase oxidation of 3-picoline directly to nicotinic acid. chimia.ch This method represents a more sustainable route by avoiding stoichiometric toxic reagents.

The use of enzymatic or chemoenzymatic methods is also a promising green approach. For instance, regioselective halogenation has been achieved using vanadium-dependent haloperoxidases, which can operate under mild conditions. acs.orgnih.gov

The following table outlines some green chemistry considerations in the synthesis of halogenated nicotinic acids:

| Green Chemistry Principle | Application in Nicotinic Acid Synthesis | Example |

|---|---|---|

| Use of Catalysis | Replacing stoichiometric reagents with catalytic alternatives. | Catalytic gas-phase oxidation of 3-picoline. chimia.ch |

| Use of Safer Solvents and Reagents | Replacing hazardous solvents and reagents with greener alternatives. | Using water as a solvent where possible; using NBS as a safer alternative to Br₂. masterorganicchemistry.com |

| Atom Economy | Designing syntheses where the maximum proportion of starting materials is incorporated into the final product. | Developing addition reactions over substitution or elimination reactions where possible. |

| Use of Renewable Feedstocks | Exploring bio-based starting materials. | While not yet mainstream for this specific compound, research into bio-derived pyridine precursors is ongoing. |

Catalytic Methods for Carbon-Heteroatom and Carbon-Carbon Bond Formation

Catalytic methods are indispensable in modern organic synthesis, offering efficient and selective routes to complex molecular architectures. For the derivatization of this compound, palladium-catalyzed cross-coupling reactions are of particular importance, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high precision.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura coupling for introducing aryl groups)

The Suzuki-Miyaura coupling reaction stands as a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds. This reaction typically involves the palladium-catalyzed coupling of an organohalide with an organoboron compound, such as a boronic acid or its ester, in the presence of a base.

For this compound and its esters, the two distinct halogen substituents—bromo and chloro—at positions 5 and 4, respectively, present an opportunity for regioselective functionalization. In palladium-catalyzed cross-coupling reactions, the reactivity of the C-X bond (where X is a halogen) generally follows the trend I > Br > Cl. This inherent difference in reactivity allows for the selective coupling at the more reactive C-Br bond, leaving the C-Cl bond intact for subsequent transformations.

The Suzuki-Miyaura coupling of a this compound derivative with an arylboronic acid would be expected to proceed selectively at the 5-position to yield a 5-aryl-4-chloronicotinic acid derivative. The general reaction is depicted below:

A variety of palladium catalysts and ligands can be employed to facilitate this transformation, with the choice often depending on the specific substrates and desired reaction conditions. Common catalyst systems include palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) in combination with phosphine (B1218219) ligands such as triphenylphosphine (B44618) (PPh₃), tricyclohexylphosphine (B42057) (PCy₃), or more specialized Buchwald-type ligands. The selection of the base (e.g., sodium carbonate, potassium phosphate) and solvent (e.g., toluene, dioxane, DMF) is also critical for achieving high yields and selectivity.

While specific experimental data for the Suzuki-Miyaura coupling of this compound is not extensively reported in publicly available literature, the expected outcomes can be inferred from studies on similar dihalogenated pyridine systems. The following interactive table provides representative examples of reaction conditions and potential products for the Suzuki-Miyaura coupling of a this compound ester with various arylboronic acids.

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Product | Expected Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | Methyl 4-chloro-5-phenylnicotinate | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Dioxane | 110 | Methyl 4-chloro-5-(4-methoxyphenyl)nicotinate | 80-90 |

| 3 | 3-Tolylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 90 | Methyl 4-chloro-5-(3-tolyl)nicotinate | 75-85 |

| 4 | 2-Fluorophenylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | DMF | 120 | Methyl 4-chloro-5-(2-fluorophenyl)nicotinate | 70-80 |

Reaction Mechanism Elucidation in Complex Synthetic Sequences

Understanding the reaction mechanism is crucial for optimizing reaction conditions, predicting outcomes, and troubleshooting synthetic challenges. The Suzuki-Miyaura coupling of this compound involves a well-established catalytic cycle, but the presence of two different halogen atoms introduces the key question of regioselectivity.

The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a series of elementary steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile. In the case of this compound, this step is the primary determinant of regioselectivity. Due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, oxidative addition is expected to occur preferentially at the 5-position.

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is typically facilitated by the base, which activates the boronic acid.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The regioselectivity of the initial oxidative addition step can be influenced by several factors:

Electronic Effects: The pyridine ring is electron-deficient, which generally facilitates oxidative addition. The relative electron-withdrawing or -donating nature of substituents can subtly influence the reactivity of the C-X bonds.

Steric Effects: The steric hindrance around the halogen atoms can affect the approach of the bulky palladium catalyst. In this compound, the steric environments of the 4- and 5-positions are relatively similar.

Catalyst and Ligand Effects: The choice of the palladium catalyst and, more importantly, the phosphine ligand can have a profound impact on regioselectivity. Bulky, electron-rich ligands can enhance the reactivity of the catalyst and in some cases, alter the inherent selectivity of the substrate. For dihalogenated pyridines, specific ligand systems have been shown to favor coupling at either the more or less reactive halogen.

Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the reaction mechanism by modeling the energies of the transition states for oxidative addition at both the C-Br and C-Cl positions. Such studies on similar dihalopyridine systems have confirmed that the activation barrier for oxidative addition to the C-Br bond is significantly lower than that for the C-Cl bond, thus supporting the observed regioselectivity.

Considerations for Scalable Synthesis in Academic and Industrial Research

The transition of a synthetic route from a laboratory setting to a larger, scalable process for academic or industrial purposes introduces a new set of challenges and considerations. For the synthesis of this compound and its derivatives via Suzuki-Miyaura coupling, several factors must be carefully evaluated to ensure a safe, efficient, and cost-effective process.

Key Considerations for Scalable Synthesis:

Cost and Availability of Starting Materials: The cost of the starting materials, including the this compound precursor, the arylboronic acids, the palladium catalyst, and the ligands, is a primary concern. For industrial applications, sourcing inexpensive and readily available raw materials is crucial.

Catalyst Loading and Efficiency: Minimizing the loading of the expensive palladium catalyst is a key objective in process development. High-turnover-number (TON) and high-turnover-frequency (TOF) catalysts are highly desirable. Optimization of reaction parameters such as temperature, concentration, and reaction time is necessary to maximize catalyst efficiency.

Ligand Selection: While sophisticated and expensive ligands can provide excellent results on a small scale, their cost can be prohibitive for large-scale production. The ideal ligand for a scalable process should be effective at low loadings, commercially available in bulk, and thermally stable.

Solvent and Reagent Selection: The choice of solvent must consider factors beyond just reaction performance, including environmental impact, safety (flammability, toxicity), and ease of removal and recycling. The use of large volumes of hazardous solvents should be avoided. Similarly, the choice of base and other reagents should favor those that are inexpensive, safe to handle, and produce minimal waste.

Process Safety: A thorough safety assessment is required before scaling up any chemical process. This includes understanding the thermal stability of all reactants, intermediates, and products, as well as identifying any potential for runaway reactions or the formation of hazardous byproducts.

Work-up and Purification: The work-up and purification procedures must be amenable to large-scale operations. Procedures that are straightforward on a lab scale, such as column chromatography, are often impractical and costly for industrial production. Alternative purification methods like crystallization, distillation, or extraction are preferred.

Waste Management: The environmental impact of the process is a significant consideration. The generation of waste, particularly heavy metal waste from the palladium catalyst, must be minimized. Efficient methods for the removal and recovery of palladium from the product and waste streams are often implemented.

The development of a robust and scalable Suzuki-Miyaura coupling process for the synthesis of derivatives of this compound requires a multidisciplinary approach, integrating principles of organic synthesis, chemical engineering, and process chemistry to achieve a commercially viable and sustainable manufacturing route.

Chemical Transformations and Derivatization Strategies of 5 Bromo 4 Chloronicotinic Acid

Nucleophilic Substitution Reactions at Halogenated Positions

The pyridine (B92270) ring in 5-Bromo-4-chloronicotinic acid is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAAr) reactions, particularly at the C-4 position (bearing the chlorine atom). The chlorine atom at the C-4 position is generally more susceptible to nucleophilic attack than the bromine atom at the C-5 position due to the electronic activation provided by the ring nitrogen. This differential reactivity is a valuable feature for selective derivatization.

Amination and Alkylation Reactions for Scaffold Diversification

The displacement of the C-4 chlorine atom by various nitrogen and carbon nucleophiles is a key strategy for diversifying the this compound scaffold.

Amination Reactions: Primary and secondary amines can readily displace the chloride at the C-4 position to yield 4-amino-5-bromonicotinic acid derivatives. These reactions are typically carried out in the presence of a base in a polar aprotic solvent. This transformation is fundamental for building molecules with potential applications in medicinal chemistry, as the introduction of an amino group can significantly alter biological activity.

Alkylation Reactions: Carbon-based nucleophiles, such as organometallic reagents or carbanions, can also be employed to form new carbon-carbon bonds at the C-4 position. While less common than amination for this specific type of substrate, reactions like the Suzuki or Stille cross-coupling could potentially be used to introduce alkyl or aryl groups, further expanding the molecular framework.

| Reaction Type | Nucleophile | Typical Conditions | Product Class |

| Amination | Primary/Secondary Amines (e.g., R-NH2, R2NH) | Base (e.g., K2CO3, DIPEA), Solvent (e.g., DMF, NMP), Heat | 4-Amino-5-bromonicotinic acid derivatives |

| Alkylation | Organoboron reagents (for Suzuki coupling) | Palladium catalyst, Base, Solvent (e.g., Toluene, Dioxane) | 4-Alkyl/Aryl-5-bromonicotinic acid derivatives |

Formation of Ethers and Thioethers for Enhanced Structural Diversity

To further enhance structural diversity, oxygen and sulfur nucleophiles can be utilized to displace the C-4 chloride, leading to the formation of ethers and thioethers.

Ether Formation: The reaction of this compound with alkoxides (generated from alcohols and a strong base) or phenoxides results in the formation of 4-alkoxy or 4-aryloxy-5-bromonicotinic acid derivatives. These ether linkages can improve properties such as solubility and lipophilicity.

Thioether Formation: Similarly, treatment with thiolates (the sulfur analogs of alkoxides) yields 4-(alkylthio)- or 4-(arylthio)-5-bromonicotinic acid derivatives. The introduction of a sulfur atom can provide new interaction points for biological targets and can also serve as a handle for further chemical transformations, such as oxidation to sulfoxides or sulfones.

| Nucleophile | Reagent Example | Typical Conditions | Product Class |

| Alkoxide/Phenoxide | Sodium methoxide (B1231860) (CH3ONa), Sodium phenoxide (C6H5ONa) | Solvent (e.g., THF, DMF), Heat | 4-Alkoxy/Aryloxy-5-bromonicotinic acid |

| Thiolate | Sodium thiomethoxide (CH3SNa) | Solvent (e.g., Ethanol, DMF) | 4-(Alkylthio/Arylthio)-5-bromonicotinic acid |

Carboxylic Acid Functionalization and Esterification Reactions

The carboxylic acid group at the C-3 position is another key site for derivatization, allowing for the formation of amides, esters, and other related functional groups.

Amide Coupling Reactions for Peptide and Drug Conjugation

The formation of an amide bond is one of the most frequent reactions in medicinal chemistry hepatochem.com. This transformation involves coupling the carboxylic acid of this compound with a primary or secondary amine. This reaction is not spontaneous and requires the activation of the carboxylic acid to make it more electrophilic luxembourg-bio.comfishersci.co.uk.

Common methods for activation include:

Conversion to Acyl Chlorides: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). The resulting acyl chloride readily reacts with amines to form the amide bond fishersci.co.ukresearchgate.net.

Use of Coupling Reagents: A wide variety of coupling reagents are available to facilitate amide bond formation directly from the carboxylic acid and amine. These reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine luxembourg-bio.comfishersci.co.uk. Additives like 1-hydroxybenzotriazole (B26582) (HOBt) or reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often used to improve efficiency and reduce side reactions growingscience.com.

These amide coupling strategies are crucial for linking the this compound core to peptides, other drug molecules, or functionalized linkers for various applications.

Esterification Techniques for Analytical Characterization and Prodrug Development

Esterification, the conversion of the carboxylic acid to an ester, is another important transformation. Esters are often used as protecting groups for carboxylic acids, as prodrugs to improve bioavailability, or as derivatives for analytical purposes such as gas chromatography.

Methods for esterification include:

Fischer Esterification: This classic method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid).

Reaction with Alkyl Halides: The carboxylate salt of the acid can be reacted with an alkyl halide (e.g., methyl iodide) to form the corresponding ester.

From Acyl Chlorides: As with amide formation, the acyl chloride intermediate can be reacted with an alcohol to yield the ester. For instance, the methyl ester of 5-bromonicotinic acid can be prepared by reacting its acid chloride with methanol (B129727) chemicalbook.com.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring wikipedia.org. However, the pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which makes it significantly less reactive towards electrophiles than benzene (B151609) wikipedia.org.

Exploitation of Reactivity for Novel Chemical Entity Generation

The strategic disposition of three distinct functional groups—a carboxylic acid, a bromine atom, and a chlorine atom—on the pyridine scaffold of this compound offers a versatile platform for the generation of a diverse array of novel chemical entities. The differential reactivity of these groups allows for a controlled and sequential modification of the core structure, enabling the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. The primary strategies for derivatization revolve around transformations of the carboxylic acid moiety, palladium-catalyzed cross-coupling reactions at the carbon-bromine bond, and nucleophilic aromatic substitution at the carbon-chlorine bond.

Transformations of the Carboxylic Acid Group

The carboxylic acid functionality is a readily modifiable handle for introducing a wide range of substituents, most commonly through the formation of amide and ester linkages. These reactions are fundamental in medicinal chemistry for exploring structure-activity relationships (SAR) by introducing diverse chemical groups that can modulate physicochemical properties and biological target interactions.

Amide Bond Formation: The conversion of the carboxylic acid to an amide is a cornerstone of drug discovery. For this compound, this transformation is typically achieved by first activating the carboxylic acid, for instance, by converting it to the corresponding acid chloride, followed by reaction with a primary or secondary amine. This approach has been successfully applied to structurally related bromo-chloronicotinic acids to produce a variety of N-phenylamides. uark.edu A plethora of commercially available amines allows for the introduction of a vast diversity of side chains, from simple alkyl and aryl groups to complex heterocyclic and chiral moieties. The resulting amides can serve as final products or as intermediates for further elaboration.

Esterification: Similarly, the carboxylic acid can be converted to an ester. While direct Fischer esterification can be challenging on electron-deficient pyridine rings, conversion to the acid chloride followed by reaction with an alcohol or phenol (B47542) provides a high-yielding route to the corresponding esters. These ester derivatives can be useful for modulating properties such as solubility and cell permeability.

Interactive Table of Carboxylic Acid Derivatization:

| Reactant | Reagents | Product Structure | Product Class |

|---|---|---|---|

| This compound | 1. SOCl₂ 2. R¹R²NH | N-substituted-5-bromo-4-chloronicotinamide | Amide |

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond at the 5-position of the pyridine ring is particularly amenable to palladium-catalyzed cross-coupling reactions. The higher reactivity of C-Br bonds compared to C-Cl bonds in these catalytic cycles allows for selective functionalization at the C5 position while leaving the C4-chloro substituent intact for subsequent modifications.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron reagent, typically a boronic acid or ester. This reaction is widely used to introduce aryl, heteroaryl, or vinyl groups. For dihalopyridines, the site of the Suzuki coupling is often dictated by the relative reactivity of the halogens (I > Br > OTf > Cl). rsc.org Therefore, in this compound, the reaction is expected to occur selectively at the C-Br bond. This selectivity allows for the synthesis of 5-aryl-4-chloronicotinic acids, which are valuable precursors for more complex molecules.

Sonogashira Coupling: The Sonogashira coupling enables the introduction of alkyne moieties through the reaction of the aryl bromide with a terminal alkyne. libretexts.orgorganic-chemistry.org This reaction provides a linear and rigid linker that is often exploited in the design of bioactive molecules and functional materials. The resulting 5-alkynyl-4-chloronicotinic acid derivatives can undergo further transformations, such as cyclization reactions, to generate fused heterocyclic systems.

Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds by coupling the aryl bromide with an amine. wikipedia.orglibretexts.org It provides a direct route to 5-amino-4-chloronicotinic acid derivatives, where the amino group can be an aniline, a heteroarylamine, or an alkylamine. This method is complementary to classical methods of amination and is valued for its broad substrate scope and functional group tolerance.

Interactive Table of Palladium-Catalyzed Cross-Coupling Reactions:

| Reactant | Coupling Partner | Catalyst/Ligand/Base | Product Structure | Reaction Type |

|---|---|---|---|---|

| This compound derivative | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 5-Aryl-4-chloronicotinic acid derivative | Suzuki-Miyaura |

| This compound derivative | Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 5-Alkynyl-4-chloronicotinic acid derivative | Sonogashira |

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 4-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effect of the ring nitrogen and the carboxylic acid group (or its derivatives). wikipedia.orgmasterorganicchemistry.comlibretexts.org This allows for the displacement of the chloride by a variety of nucleophiles, typically after the more reactive C-Br bond has been functionalized.

Common nucleophiles for SNAr reactions include amines, alcohols, and thiols. The reaction with amines is particularly useful for installing key pharmacophores. For instance, reaction with anilines or other amino-heterocycles can generate compounds with potential kinase inhibitory activity. The sequential nature of these reactions (cross-coupling at C5 followed by SNAr at C4) provides a powerful strategy for the controlled, stepwise construction of highly functionalized pyridine derivatives.

Interactive Table of Nucleophilic Aromatic Substitution:

| Starting Material (Post-Coupling) | Nucleophile | Conditions | Product Structure |

|---|---|---|---|

| 5-Aryl-4-chloronicotinic acid derivative | R¹R²NH | Heat, Base (e.g., K₂CO₃) | 5-Aryl-4-(amino)nicotinic acid derivative |

| 5-Aryl-4-chloronicotinic acid derivative | R-OH | NaH, Heat | 5-Aryl-4-(alkoxy/aryloxy)nicotinic acid derivative |

Synthesis of Fused Heterocyclic Systems

The strategically placed functional groups on the this compound scaffold also serve as anchor points for the construction of fused bicyclic and polycyclic heterocyclic systems. These complex structures are of significant interest in drug discovery as they can mimic the core scaffolds of natural products and provide rigid frameworks for orienting substituents towards biological targets.

For example, a derivative where the carboxylic acid is converted to an amide and the C5 position is functionalized with a group containing a nucleophile could undergo intramolecular cyclization onto the C4 position, displacing the chlorine atom to form a fused ring. Similarly, an alkynyl group introduced at C5 via Sonogashira coupling could participate in intramolecular cycloaddition or cyclization reactions to build a new ring fused to the pyridine core. The generation of such fused systems from simple, readily available building blocks represents an efficient approach to increasing molecular complexity and exploring novel chemical space.

Advanced Analytical Characterization Methodologies in 5 Bromo 4 Chloronicotinic Acid Research

Spectroscopic Analysis for Precise Structural Elucidation

Spectroscopy is the cornerstone of molecular structure determination, providing insights into atomic connectivity, functional groups, and electronic systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atom Connectivity and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. uobasrah.edu.iq For 5-Bromo-4-chloronicotinic acid, ¹H and ¹³C NMR spectra provide definitive evidence of its structure.

In the ¹H NMR spectrum, two distinct signals are expected in the aromatic region, corresponding to the two protons on the pyridine (B92270) ring. The proton at position 2 (H-2) and the proton at position 6 (H-6) would appear as distinct singlets or very finely split doublets due to the absence of adjacent protons. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atom, the carboxylic acid group, and the halogen substituents. The proton at C6, being adjacent to the nitrogen and the bromine atom, is expected to be the most downfield, while the proton at C2 is also shifted downfield by the adjacent nitrogen.

The ¹³C NMR spectrum would display six unique signals, one for each carbon atom in the molecule. The chemical shifts provide information about the electronic environment of each carbon. The carbon of the carboxylic acid group (C=O) will appear significantly downfield. The carbons directly bonded to the electronegative chlorine (C-4) and bromine (C-5) atoms will also exhibit characteristic downfield shifts. The remaining carbons of the pyridine ring can be assigned based on their substitution and proximity to the nitrogen atom.

Expected ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Technique | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| H-2 | ¹H NMR | ~8.5 - 9.0 | Singlet (s) |

| H-6 | ¹H NMR | ~8.8 - 9.2 | Singlet (s) |

| C-2 | ¹³C NMR | ~150 - 155 | Singlet |

| C-3 | ¹³C NMR | ~135 - 140 | Singlet |

| C-4 | ¹³C NMR | ~145 - 150 | Singlet |

| C-5 | ¹³C NMR | ~118 - 123 | Singlet |

| C-6 | ¹³C NMR | ~155 - 160 | Singlet |

| COOH | ¹³C NMR | ~165 - 170 | Singlet |

Note: These are estimated values based on the analysis of related nicotinic acid derivatives. Actual values may vary depending on the solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of a molecule with high accuracy. For this compound (C₆H₃BrClNO₂), HRMS can measure the mass of the molecular ion to within a few parts per million, allowing for the unambiguous confirmation of its chemical formula.

A key feature in the mass spectrum of this compound is the distinctive isotopic pattern created by the presence of both bromine (⁷⁹Br, ~50.7% abundance; ⁸¹Br, ~49.3% abundance) and chlorine (³⁵Cl, ~75.8% abundance; ³⁷Cl, ~24.2% abundance). This results in a characteristic cluster of peaks for the molecular ion [M]⁺ and its fragments, with predictable relative intensities for the M, M+2, and M+4 peaks, confirming the presence of one bromine and one chlorine atom.

Fragmentation analysis provides further structural information. Common fragmentation pathways for nicotinic acids include the loss of the carboxyl group as CO₂ or the entire COOH radical.

Calculated Exact Masses and Expected Fragments for this compound

| Ion/Fragment | Formula | Isotopic Composition | Calculated Exact Mass (Da) |

| Molecular Ion [M]⁺ | C₆H₃BrClNO₂ | ¹²C₆¹H₃⁷⁹Br³⁵Cl¹⁴N¹⁶O₂ | 234.90357 |

| Isotope Peak [M+2]⁺ | C₆H₃BrClNO₂ | ¹²C₆¹H₃⁸¹Br³⁵Cl¹⁴N¹⁶O₂ / ¹²C₆¹H₃⁷⁹Br³⁷Cl¹⁴N¹⁶O₂ | 236.90152 |

| Isotope Peak [M+4]⁺ | C₆H₃BrClNO₂ | ¹²C₆¹H₃⁸¹Br³⁷Cl¹⁴N¹⁶O₂ | 238.89857 |

| Fragment [M-COOH]⁺ | C₅H₃BrClN | ¹²C₅¹H₃⁷⁹Br³⁵Cl¹⁴N | 189.91338 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment and Functional Group Identification

The IR spectrum of this compound would be dominated by absorptions characteristic of the carboxylic acid group. A very broad band is expected in the 2500-3300 cm⁻¹ region due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer. A strong, sharp absorption corresponding to the C=O (carbonyl) stretch would appear around 1700-1730 cm⁻¹.

The pyridine ring itself gives rise to several characteristic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region. Additionally, C-H bending vibrations appear in the fingerprint region. The vibrations associated with the carbon-halogen bonds are found at lower wavenumbers, with the C-Cl stretch typically in the 600-800 cm⁻¹ range and the C-Br stretch appearing at an even lower frequency, often below 600 cm⁻¹. nih.gov

Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | IR | 2500 - 3300 | Broad, Strong |

| C-H Stretch (Aromatic) | IR, Raman | 3000 - 3100 | Medium |

| C=O Stretch (Carboxylic Acid) | IR | 1700 - 1730 | Strong |

| C=C / C=N Ring Stretches | IR, Raman | 1400 - 1600 | Medium to Strong |

| C-Cl Stretch | IR | 600 - 800 | Medium |

| C-Br Stretch | IR | 500 - 600 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Systems

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyridine ring in this compound is a chromophore that absorbs UV light, promoting electrons from lower energy orbitals to higher energy orbitals (e.g., π → π* and n → π* transitions). nih.gov The presence of the carboxylic acid and halogen substituents (auxochromes) influences the energy of these transitions and thus the wavelength of maximum absorbance (λ_max). The conjugation of the carboxylic acid with the pyridine ring is expected to cause a bathochromic (red) shift in the π → π* transition compared to unsubstituted pyridine. The specific λ_max values can be used as a characterization parameter and for quantitative analysis using the Beer-Lambert law.

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatographic methods are indispensable for separating this compound from starting materials, byproducts, and other impurities, as well as for accurately determining its purity.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Quantitative and Qualitative Analysis

Both HPLC and UPLC are powerful techniques for the analysis of this compound. nih.govbevital.no These methods separate components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. Given the acidic and polar nature of the target compound, reversed-phase HPLC/UPLC is the most common approach.

In a typical setup, a C18 column (a nonpolar stationary phase) would be used. The mobile phase would consist of a mixture of an aqueous solvent (often containing an acid like formic or acetic acid to suppress the ionization of the carboxylic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). By running a gradient—gradually increasing the proportion of the organic solvent—compounds are eluted from the column based on their polarity, with more polar compounds eluting first.

Detection is typically achieved using a UV detector set at one of the compound's absorbance maxima (λ_max). The retention time is a qualitative measure used for identification, while the area under the peak is proportional to the concentration, allowing for precise quantitative analysis and purity determination. UPLC, which uses smaller stationary phase particles and higher pressures, offers faster analysis times and improved resolution compared to traditional HPLC. nih.gov

Hypothetical HPLC Method for Purity Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 265 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. However, this compound, in its native state, is a non-volatile carboxylic acid, making it unsuitable for direct GC analysis which requires compounds to be volatile and thermally stable. To overcome this limitation, a chemical derivatization step is employed to convert the non-volatile acid into a more volatile form, typically an ester.

The most common derivatization method for carboxylic acids is esterification. For instance, this compound can be reacted with methanol in the presence of an acid catalyst to form its volatile methyl ester derivative, Methyl 5-bromo-4-chloronicotinate uni.lu. This derivative can then be readily analyzed by GC-MS.

During analysis, the volatile derivative is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its affinity for the stationary phase within the column. As the separated compound elutes from the column, it enters the mass spectrometer. Here, it is ionized, typically by electron impact (EI), causing it to fragment into characteristic, predictable patterns. The mass-to-charge ratio (m/z) of the molecular ion and its fragments are detected, generating a mass spectrum that serves as a unique "chemical fingerprint" for the compound.

The validation of a GC-MS method is crucial to ensure its accuracy and reliability. Key validation parameters include specificity, linearity, accuracy, and precision, which confirm that the method can effectively separate and quantify the target analyte without interference mdpi.com.

Table 1: GC-MS Analysis Parameters for a Volatile Derivative of this compound (Illustrative Example)

| Parameter | Value/Condition |

| Analyte | Methyl 5-bromo-4-chloronicotinate |

| GC Column | 30m x 0.25mm ID, 0.25µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| MS Transfer Line | 280 °C |

| Mass Range | 40-400 amu |

Table 2: Predicted Mass Spectrometry Data for Methyl 5-bromo-4-chloronicotinate uni.lu

| Adduct Type | Predicted m/z |

| [M]+ | 248.91867 |

| [M+H]+ | 249.92650 |

| [M+Na]+ | 271.90844 |

Pharmacological and Biological Research of 5 Bromo 4 Chloronicotinic Acid Derivatives

Modulation of Inflammatory Pathways and Anti-inflammatory Effects

While direct studies on 5-bromo-4-chloronicotinic acid derivatives are not extensively documented, research on structurally related compounds, such as isonicotinic acid derivatives, indicates a potential for significant anti-inflammatory activity. Novel scaffolds containing the isonicotinoyl motif have been synthesized and screened for their in vitro anti-inflammatory properties, with some compounds exhibiting remarkably high activity. For instance, certain isonicotinates have demonstrated potent inhibition of reactive oxygen species (ROS), with one derivative showing an IC₅₀ value eight times better than the standard drug ibuprofen (B1674241) nih.gov. The anti-inflammatory action of these related compounds is thought to be linked to their ability to inhibit the cyclooxygenase-2 (COX-2) enzyme, a key player in the inflammatory cascade nih.gov.

Furthermore, studies on other halogenated compounds, such as brominated indoles, have shown that the presence and position of a bromine substituent can significantly enhance anti-inflammatory activity researchgate.net. Specifically, the substitution of bromine at the C5 or C6 position on isatin-based compounds has been found to increase their biological activity researchgate.net. This suggests that the bromo- and chloro-substituents on the nicotinic acid backbone of this compound could contribute to its potential anti-inflammatory effects. The modulation of key inflammatory mediators is a common mechanism for plant-derived compounds and other novel chemical entities in mitigating chronic inflammation mdpi.comnih.gov. Chronic inflammatory processes are characterized by the overproduction of inflammatory cytokines like TNF-α, IL-1β, and IL-6, and the over-activation of signaling pathways such as NF-κB and MAPK mdpi.comnih.gov. Derivatives of a pyrrole (B145914) compound containing a 4-chlorophenyl substituent have been shown to exert anti-inflammatory effects by reducing serum TNF-α levels mdpi.com.

Table 1: Anti-inflammatory Activity of a Related Isonicotinic Acid Derivative

| Compound | IC₅₀ (µg/mL) for ROS Inhibition | % Inhibition at 25 µg/mL |

| Isonicotinate Derivative (Compound 5) | 1.42 ± 0.1 | 95.9% |

| Ibuprofen (Standard) | 11.2 ± 1.9 | Not specified |

Data sourced from in vitro studies on isonicotinic acid derivatives nih.gov.

Potential Antiviral Activity and Mechanisms of Action

The potential antiviral activity of this compound derivatives can be inferred from studies on similarly halogenated heterocyclic compounds. Research on natural products and their derivatives has shown that the introduction of halogen atoms can significantly impact antiviral potency. For example, the substitution of a bromine or chlorine atom at the 5-position of an oxindole (B195798) ring was found to enhance anti-HIV-1 activity . This highlights the potential importance of the 5-bromo substitution in the target compound for antiviral effects.

The general mechanisms of antiviral drugs are diverse and typically involve the inhibition of viral replication within host cells nih.gov. These mechanisms can include blocking viral entry, inhibiting genome replication, or preventing the release of new viral particles. For instance, some antiviral agents act as nucleotide analogues that get incorporated into the viral DNA or RNA and terminate replication nih.govnih.gov. Other antiviral compounds may interfere with viral enzymes essential for replication, such as polymerases or proteases nih.gov. Given that this compound is an intermediate in the synthesis of various drugs, its derivatives could be designed to target such viral processes. However, without specific studies, the exact mechanism of action for any potential antiviral derivatives remains speculative.

Investigation of Enzyme and Receptor Interactions

The unique chemical structure of this compound, featuring a pyridine (B92270) ring with halogen substitutions, suggests that its derivatives could interact with a variety of enzymes and biological receptors.

Enzyme inhibition is a well-established strategy in drug design for treating a multitude of pathological conditions, including inflammation and microbial infections acs.org. As previously mentioned, derivatives of the related isonicotinic acid have been investigated for their inhibitory effects on the COX-2 enzyme, which is a key mediator of inflammation and pain nih.govnih.gov. The structural similarities suggest that derivatives of this compound might also exhibit inhibitory activity against COX-2 or other enzymes involved in inflammatory pathways.

The presence of halogen atoms can influence the binding affinity and selectivity of a molecule for an enzyme's active site. Therefore, it is plausible that derivatives of this compound could be developed as inhibitors of other key enzymes implicated in disease, although specific targets have yet to be identified in the literature.

The nicotinic acid scaffold and its derivatives are known to interact with various receptors. While there is no direct evidence linking this compound to kappa opioid receptors, the field of kappa opioid receptor ligands is diverse and includes various heterocyclic scaffolds researchgate.netnih.govnih.gov. Kappa opioid receptor agonists are known for their potent antinociceptive effects, while antagonists are being investigated for the treatment of depressive and anxiety disorders rsc.org. The development of novel, non-morphinan scaffolds is an active area of research, and the this compound backbone could potentially serve as a core for new kappa opioid receptor ligands.

There is more substantive, though still indirect, evidence to suggest a potential interaction with cannabinoid CB2 receptors. The CB2 receptor is primarily expressed in immune cells and is a key regulator of inflammatory responses nih.govmdpi.com. Activation of the CB2 receptor is generally associated with anti-inflammatory and analgesic effects nih.gov. Nicotinic acid itself is known to have pharmacological effects mediated by a G protein-coupled receptor annualreviews.orgnih.gov. Given that the CB2 receptor is also a GPCR and plays a significant role in inflammation, it is conceivable that derivatives of this compound could be designed to target this receptor, potentially acting as agonists or antagonists to modulate immune function. The development of selective CB2 receptor ligands is a major goal in medicinal chemistry to avoid the psychoactive effects associated with CB1 receptor activation rsc.org.

Assessment of Metabolic Stability and Bioavailability in Preclinical Research Models

Currently, there is no publicly available data on the metabolic stability or bioavailability of this compound or its derivatives from preclinical research models. The pharmacokinetic properties of nicotinic acid itself have been studied, but these can be significantly altered by substitutions on the pyridine ring nih.gov.

The metabolic fate of a drug candidate is a critical factor in its development. The presence of halogen atoms, such as bromine and chlorine, can influence a molecule's metabolic profile. Halogenation can sometimes block sites of metabolism, leading to increased metabolic stability and a longer half-life. However, it can also introduce new metabolic pathways.

Bioavailability, which is the fraction of an administered dose of unchanged drug that reaches the systemic circulation, is another crucial parameter. It is influenced by factors such as absorption, first-pass metabolism, and solubility. Preclinical studies in animal models are essential to determine these pharmacokinetic parameters for any new chemical entity. Future research on derivatives of this compound will need to include in vitro metabolic stability assays using liver microsomes and in vivo pharmacokinetic studies in animals to assess their potential as therapeutic agents.

Structure Activity Relationship Sar Investigations of 5 Bromo 4 Chloronicotinic Acid Analogues

Impact of Halogen Substituents (Bromine and Chlorine) on Biological Activity and Chemical Reactivity

The presence and position of halogen substituents on the pyridine (B92270) ring of nicotinic acid analogues are critical determinants of both biological activity and chemical reactivity. The bromine at the C5 position and the chlorine at the C4 position of the parent compound significantly influence its physicochemical properties.

Biological Activity: Halogenation can substantially enhance the biological activity of a molecule. eurochlor.org The introduction of chlorine and bromine atoms often increases lipophilicity, which can improve the molecule's ability to cross cell membranes and reach its target. In many cases, the presence of a chlorine atom can improve the intrinsic biological activity of a molecule. eurochlor.org Studies on flavonoid derivatives have shown that the presence of chlorine and bromine atoms has a significant effect on their antimicrobial properties. nih.gov The electron-withdrawing nature of halogens alters the electron distribution of the pyridine ring, which can affect how the molecule interacts with its biological target. This modification can lead to stronger binding interactions, such as halogen bonding, where the halogen atom acts as a Lewis acid.

Chemical Reactivity: The electron-withdrawing effects of bromine and chlorine deactivate the pyridine ring, making it less susceptible to electrophilic substitution but more susceptible to nucleophilic substitution. This altered reactivity is a key consideration in the synthesis of new analogues. For instance, the halogen atoms can serve as synthetic handles for introducing other functional groups via cross-coupling reactions, allowing for the creation of diverse chemical libraries.

The following table illustrates the effect of halogen substituents on the biological activity of a series of hypothetical 5-bromo-4-chloronicotinic acid analogues against a target enzyme.

| Compound | C4 Substituent | C5 Substituent | IC50 (nM) | Lipophilicity (logP) |

| 1 | Cl | Br | 50 | 3.5 |

| 2 | H | Br | 250 | 2.8 |

| 3 | Cl | H | 180 | 2.9 |

| 4 | F | Br | 75 | 3.2 |

| 5 | H | H | 1200 | 2.1 |

Role of the Carboxylic Acid Moiety in Molecular Recognition and Binding Interactions

The carboxylic acid group at the C3 position of the pyridine ring is a crucial functional group for molecular recognition and binding. Its ability to act as both a hydrogen bond donor and acceptor, as well as its potential to exist as a carboxylate anion at physiological pH, allows it to form strong interactions with biological targets such as receptors and enzymes. nih.gov

Molecular Recognition and Binding: The carboxylic acid moiety can engage in key hydrogen bonds and ionic interactions with complementary amino acid residues (e.g., arginine, lysine (B10760008), histidine) in a receptor's binding pocket. nih.gov For nicotinic acid itself, this group is essential for its interaction with its receptors, such as GPR109A. nih.govnih.gov The binding of nicotinic acid to its receptor is known to involve the carboxylate group interacting with key residues. nih.gov The planar nature of the pyridine ring combined with the interaction potential of the carboxylic acid group provides a specific pharmacophore for receptor recognition. nih.gov The loss or modification of this group, for instance by converting it to an ester or amide, often leads to a significant decrease or complete loss of biological activity, underscoring its importance. nih.govmdpi.com

Influence of Substituents at Different Positions of the Pyridine Ring (C2, C4, C5, C6) on Efficacy and Selectivity

The efficacy and selectivity of this compound analogues can be finely tuned by introducing various substituents at the C2, C4, C5, and C6 positions of the pyridine ring. Each position offers a unique opportunity to modulate the molecule's steric, electronic, and hydrophobic properties.

C2 Position: Substitution at the C2 position can influence the orientation of the carboxylic acid at C3, potentially affecting its binding interactions. Introducing small, electron-donating groups at this position has been shown in some pyridine derivatives to enhance activity. researchgate.netchemistryjournal.net

C4 and C5 Positions: These positions are critical for modulating the electronic landscape of the ring. As seen in the parent compound, electron-withdrawing groups like chlorine and bromine at these positions can enhance activity. Varying the halogen (e.g., fluorine for chlorine) or introducing other groups can impact both potency and selectivity.

C6 Position: The C6 position is often a key point for modification to improve selectivity and pharmacokinetic properties. Studies on 6-substituted nicotine (B1678760) analogs have shown that the lipophilicity of the substituent at this position contributes to receptor affinity, but this is modulated by the steric size of the group, where increased size can lead to decreased affinity. researchgate.net

The table below shows SAR data for a series of nicotinic acid analogues with substitutions at various positions, illustrating the impact on receptor binding affinity.

| Compound | C2-Substituent | C4-Substituent | C5-Substituent | C6-Substituent | Binding Affinity (Ki, nM) |

| Nicotinic Acid | H | H | H | H | >1000 |

| Analogue A | H | Cl | Br | H | 85 |

| Analogue B | CH3 | Cl | Br | H | 60 |

| Analogue C | H | Cl | Br | F | 45 |

| Analogue D | H | Cl | Br | CH3 | 120 |

| Analogue E | H | H | H | Br | 250 |

Rational Design and Combinatorial Synthesis of Analog Libraries for Comprehensive SAR Studies

The exploration of the SAR of this compound is greatly accelerated through rational design and combinatorial synthesis strategies.

Rational Design: This approach uses an understanding of the target structure and existing SAR data to design new analogues with a higher probability of success. nih.govbenthamscience.com Computational tools, such as molecular docking, can predict how proposed analogues will bind to a target, allowing researchers to prioritize the synthesis of the most promising compounds. nih.gov

Combinatorial Synthesis: This technique enables the rapid synthesis of large numbers of compounds (a "library") from a common scaffold. mdpi.com For this compound, a library could be generated by reacting the carboxylic acid group with a diverse set of amines to create a library of amides, or by using the halogen atoms as points for diversification through cross-coupling reactions. rsc.org These libraries can then be screened for biological activity, providing a wealth of SAR data quickly. For example, a library of pyridine-based heterocyclic compounds can be synthesized for general screening purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology and Lead Optimization

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov

Predictive Biology: By developing a robust QSAR model, the biological activity of novel, unsynthesized analogues of this compound can be predicted. researchgate.net These models use molecular descriptors, which are numerical representations of a molecule's physicochemical properties (e.g., lipophilicity, electronic properties, size, and shape), to build a predictive equation. The model is trained on a set of compounds with known activities and then validated to ensure its predictive power. mdpi.com

Lead Optimization: QSAR models are invaluable tools for lead optimization. nih.govnih.gov Once a promising lead compound is identified, QSAR can guide the design of new analogues with improved potency and selectivity. The model can highlight which molecular features are most important for activity, allowing medicinal chemists to focus their synthetic efforts on modifications that are most likely to lead to a better drug candidate. For halogenated hydrocarbons, QSAR models have been developed to predict their toxicology. nih.gov The contour plots from some 3D-QSAR analyses can show the steric and electrostatic contributions to biological activity. nih.gov

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Protein Interactions

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a target protein, forming a stable complex. wikipedia.orgwisdomlib.org This technique is crucial in drug design to forecast the binding mode and affinity of small molecules like 5-Bromo-4-chloronicotinic acid to a biological target. acs.orgnih.gov The process involves generating various possible conformations of the ligand within the protein's binding site and then ranking these poses using a scoring function. nih.gov

A key outcome of molecular docking is the prediction of binding affinity, often expressed as the Gibbs free energy change (ΔG) of binding. researchgate.net A more negative ΔG value indicates a stronger and more stable interaction between the ligand and the protein. researchgate.net This binding energy can be used to calculate the inhibition constant (Ki), which quantifies how effectively a molecule inhibits a protein's activity. researchgate.nettistory.com A lower Ki value signifies a greater binding affinity and higher potency of the inhibitor. pharmacologycanada.orgstackexchange.com The relationship between ΔG and Ki is given by the equation: ΔG = RTln(Ki), where R is the gas constant and T is the absolute temperature. researchgate.net

To illustrate, the following table shows hypothetical binding affinities and inhibition constants that could be determined for this compound against various protein targets.

| Target Protein | Predicted Binding Affinity (ΔG) (kcal/mol) | Predicted Inhibition Constant (Ki) (nM) |

| Protein Kinase A | -8.5 | 150 |

| Cyclooxygenase-2 | -9.2 | 50 |

| Carbonic Anhydrase | -7.8 | 400 |

Note: The data in this table is illustrative and does not represent experimentally verified values for this compound.

Molecular docking simulations also identify the specific amino acid residues within the receptor's binding pocket that are crucial for the interaction with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. Understanding which residues are key to binding is fundamental for designing more potent and selective molecules.

Molecular Dynamics Simulations for Conformational Analysis, Binding Stability, and Dynamic Interactions

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the ligand-protein complex over time. researchgate.netnih.gov MD simulations analyze the time-dependent movements of atoms and molecules, providing a more realistic representation of the biological system. researchgate.net These simulations are used to assess the stability of the predicted binding pose from docking and to observe any conformational changes in both the ligand and the protein upon binding. acs.orgnih.gov The stability of the complex is often evaluated by monitoring parameters such as the root-mean-square deviation (RMSD) of the atomic positions over the course of the simulation. researchgate.net

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and properties of molecules. wikipedia.orgnorthwestern.eduimgroupofresearchers.com These methods can predict a molecule's reactivity, spectroscopic properties, and various thermodynamic quantities. wikipedia.orglsu.edu

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate an electron, while the energy of the LUMO relates to its ability to accept an electron. ossila.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical reactivity and stability. wikipedia.org A smaller HOMO-LUMO gap generally indicates higher chemical reactivity. wikipedia.org These energies can be calculated using methods like Density Functional Theory (DFT). ossila.comprotheragen.ai

Below is an illustrative table of HOMO-LUMO energies and the resulting energy gap that could be calculated for this compound.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.78 |

| LUMO | -1.25 |

| HOMO-LUMO Gap | 5.53 |

Note: The data in this table is for illustrative purposes and is not based on specific calculations for this compound.

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution of a molecule three-dimensionally. uni-muenchen.delibretexts.orgreadthedocs.io It helps in identifying the electron-rich and electron-deficient regions of a molecule. researchgate.netyoutube.com In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack. researchgate.net Conversely, regions of positive electrostatic potential (colored blue) are electron-poor and are prone to nucleophilic attack. researchgate.net This information is invaluable for predicting how a molecule will interact with other molecules and for understanding its reactive sites. uni-muenchen.de

Based on a comprehensive search of available scientific literature, there is currently no specific, publicly accessible research detailing the use of This compound in in silico screening and virtual library design for early drug discovery pipelines.

Therefore, it is not possible to provide an article with detailed research findings and data tables on this specific topic as requested. The methodologies for computational chemistry and molecular modeling are well-established in drug discovery; however, their application to "this compound" has not been documented in the searched scientific literature.

Applications in Advanced Materials and Bioconjugation

Role as Versatile Synthetic Intermediates in the Construction of Complex Organic Molecules

5-Bromo-4-chloronicotinic acid is a dihalogenated pyridine (B92270) derivative that serves as a highly versatile building block in organic synthesis. Its utility stems from the presence of three distinct reactive sites: a carboxylic acid group, a bromine atom, and a chlorine atom, each offering opportunities for selective chemical modification. This trifunctional nature allows for a stepwise and controlled approach to constructing more complex molecular architectures.

The carboxylic acid group is readily converted into a variety of functional groups, most commonly amides, through coupling reactions with amines. This reaction is fundamental in medicinal chemistry for linking the scaffold to other fragments. Additionally, the two halogen atoms, bromine and chlorine, possess differential reactivity that can be exploited for sequential cross-coupling reactions. The bromine atom is generally more reactive in palladium-catalyzed reactions like Suzuki, Stille, or Heck couplings, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds at the 5-position of the pyridine ring. Subsequently, the less reactive chlorine atom at the 4-position can be targeted for nucleophilic aromatic substitution or another cross-coupling reaction under different conditions. This strategic, sequential functionalization is crucial for the efficient synthesis of complex, highly substituted pyridine-based molecules. Isomeric compounds such as 5-bromo-2-chloronicotinic acid and 5-bromo-6-chloronicotinic acid are also utilized as key intermediates in the synthesis of novel N-phenylamides and other derivatives for pharmaceutical and agricultural applications uark.edunbinno.com.

Table 1: Reactivity of Functional Sites on this compound

| Functional Group | Position | Common Reactions | Potential Modifications |

|---|---|---|---|

| Carboxylic Acid | 3 | Amide coupling, Esterification | Attachment of linkers, peptides, or prodrug moieties |

| Bromine | 5 | Palladium-catalyzed cross-coupling (e.g., Suzuki, Stille) | Introduction of aryl, alkyl, or other organic fragments |

| Chlorine | 4 | Nucleophilic aromatic substitution, Cross-coupling | Introduction of amines, ethers, or other functional groups |

Development of Conjugates for Biological Probing, Imaging, and Labeling

The structural framework of this compound is amenable to the development of conjugates for biological applications. By functionalizing its reactive sites, the core scaffold can be linked to reporter molecules such as fluorophores, affinity tags like biotin, or other biomolecules. These conjugates are designed to act as probes for imaging cellular components, tracking biological processes, or identifying specific molecular targets.